

"1-Butyl-4-methylpyridinium bromide" molecular weight and formula

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Compound of Interest

Compound Name: *1-Butyl-4-methylpyridinium
bromide*

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Technical Guide: 1-Butyl-4-methylpyridinium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1-Butyl-4-methylpyridinium bromide**, an ionic liquid with applications in organic synthesis and electrochemistry.

Core Compound Data

All quantitative data for **1-Butyl-4-methylpyridinium bromide** is summarized in the table below for easy reference and comparison.

Parameter	Value	Source
Molecular Formula	C10H16BrN	[1]
Molecular Weight	230.14 g/mol	[1]
CAS Number	65350-59-6	[1]
IUPAC Name	1-butyl-4-methylpyridin-1-ium bromide	[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of **1-Butyl-4-methylpyridinium bromide**.

General Representative Synthesis Protocol

This protocol describes a common method for the synthesis of 1-alkyl-4-methylpyridinium halides via the quaternization of 4-methylpyridine.

Materials:

- 4-methylpyridine (γ -picoline)
- 1-bromobutane
- Anhydrous solvent (e.g., acetonitrile, toluene, or ethyl acetate)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine in the chosen anhydrous solvent under an inert atmosphere.
- Add a stoichiometric equivalent of 1-bromobutane to the solution.
- The reaction mixture is typically stirred at an elevated temperature (e.g., 355 K) for an extended period (e.g., 18 hours) to ensure complete reaction.
- Upon cooling, the product, **1-Butyl-4-methylpyridinium bromide**, will often precipitate out of the solution as a solid.
- The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and then dried under vacuum.

Characterization Protocols

Sample Preparation:

- Accurately weigh approximately 5-25 mg of the synthesized **1-Butyl-4-methylpyridinium bromide** for a ^1H NMR spectrum, or 50-100 mg for a ^{13}C NMR spectrum.
- Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O), Chloroform-d (CDCl_3), or DMSO- d_6) in a clean vial. The typical volume of solvent is around 0.6-0.7 mL.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- The height of the solution in the NMR tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.
- The chemical shifts should be referenced to the residual solvent peak or an internal standard.

Sample Preparation:

- Prepare a stock solution of the synthesized **1-Butyl-4-methylpyridinium bromide** of a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Further dilute the stock solution as necessary to fall within the linear range of the detector.
- Filter the sample through a 0.22 μm or 0.45 μm syringe filter before injection to remove any particulate matter.

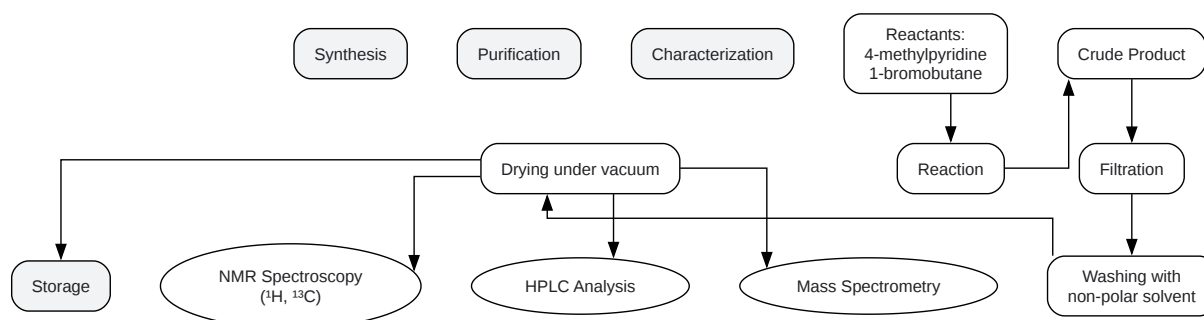
Chromatographic Conditions (General Method):

- Column: A suitable column for ionic liquid analysis, such as a mixed-mode or ion-pair column, should be used. For a similar compound, 1-butylpyridinium chloride, a Newcrom AH column has been utilized.[2]

- Mobile Phase: A typical mobile phase could be an isocratic mixture of acetonitrile and water with a buffer or ionic modifier, such as ammonium formate.[2]
- Flow Rate: A standard flow rate of 1.0 mL/min is often used.
- Injection Volume: Typically 5-20 μL .
- Detection: An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is suitable for detecting non-UV active compounds like this ionic liquid.[2]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and characterization of **1-Butyl-4-methylpyridinium bromide**.



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Caption: Experimental workflow for the synthesis and characterization of **1-Butyl-4-methylpyridinium bromide**.

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References

- 1. 1-Butyl-4-methylpyridinium bromide | C₁₀H₁₆BrN | CID 13487610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
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